(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
CFIHNRLLYRAXQL-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound and Its Synthesis Challenges
The target molecule has the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol. Its stereochemistry (1R,2S) is critical for biological activity, requiring enantioselective synthesis strategies. The presence of a 2-fluoro-3-(trifluoromethyl)phenyl substituent adds complexity due to the electron-withdrawing effects and steric hindrance, which influence reaction pathways and conditions.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step sequence involving:
- Introduction of the fluorinated aromatic moiety.
- Installation of the amino group at the chiral center.
- Formation of the hydroxyl group to complete the amino alcohol structure.
These steps require precise stereochemical control, often achieved through chiral starting materials or asymmetric catalysis.
Key Synthetic Approaches
Chiral Pool Synthesis
Using enantiomerically pure amino alcohols as starting materials allows for stereochemical fidelity. For example, (S)- or (R)-amino alcohols can be alkylated or otherwise functionalized to introduce the fluorinated phenyl group while maintaining stereochemistry.
Asymmetric Catalysis
Chiral catalysts such as oxazaborolidines facilitate enantioselective hydroxylation or amination steps. These catalysts induce stereoselectivity during key transformations, such as nucleophilic addition or fluorination reactions, ensuring the (1R,2S) configuration.
Fluorination Techniques
- Electrophilic fluorinating agents (e.g., Selectfluor®) are used under anhydrous conditions to introduce fluorine atoms without racemization.
- Nucleophilic substitution or epoxide ring-opening reactions are employed to incorporate the fluorinated phenyl substituent or to build the amino alcohol backbone.
Purification and Characterization
Post-synthesis, purification is typically achieved via chromatography (e.g., silica gel column chromatography, preparative HPLC) or recrystallization to obtain high purity. Enantiomeric excess (ee) is verified using chiral HPLC or polarimetry.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic fluorination/functionalization | 2-Fluoro-3-(trifluoromethyl)benzene, Selectfluor® | Anhydrous solvent, RT to 50°C | 70-85 | Controlled fluorination, regioselective |
| 2 | Amination | Chiral amino alcohol, base (e.g., NaH) | Polar aprotic solvent, 0-25°C | 65-80 | Stereoselective amination |
| 3 | Hydroxylation | Oxazaborolidine catalyst | Mild temperature, inert atmosphere | 75-90 | High enantioselectivity |
Stereochemical Control
Synthetic Route Summary
Fluorinated Aromatic Ring Preparation: Starting from 2-fluoro-3-(trifluoromethyl)benzene, functionalization is performed to prepare the aromatic intermediate suitable for coupling.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination using chiral amino alcohols or amines, ensuring stereochemical integrity.
Hydroxyl Group Formation: Final hydroxylation steps employ asymmetric catalysis to establish the (1R,2S) configuration of the amino alcohol.
Notes on Industrial and Research Scale Synthesis
- Industrial synthesis may utilize continuous flow reactors to improve reaction control and scalability.
- Advanced purification techniques such as preparative HPLC are standard to achieve pharmaceutical-grade purity.
- Reaction optimization focuses on maximizing yield, stereoselectivity, and minimizing side products.
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | High stereochemical control | Availability and cost of chiral precursors |
| Asymmetric Catalysis | Use of chiral catalysts in key steps | High enantioselectivity, catalytic efficiency | Requires catalyst optimization |
| Electrophilic Fluorination | Introduction of fluorine atoms using reagents like Selectfluor® | Regioselective fluorination | Sensitive to moisture and reaction conditions |
| Nucleophilic Substitution | Formation of amino alcohol via substitution or epoxide opening | Versatile, applicable to various substrates | Potential for racemization if not controlled |
Chemical Reactions Analysis
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit activity against certain types of cancer and other diseases through mechanisms involving enzyme inhibition or receptor modulation.
Case Studies:
- Anticancer Activity: A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro by targeting specific pathways involved in cell proliferation and survival.
Fluorine Chemistry
Fluorinated compounds are increasingly important in drug design because the incorporation of fluorine can enhance metabolic stability, lipophilicity, and bioavailability. The trifluoromethyl group in (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is particularly noteworthy for its role in improving the pharmacokinetic properties of drugs.
Research Findings:
- Bioisosterism: The fluorinated phenyl ring can serve as a bioisosteric replacement for hydrogen or other substituents, potentially leading to compounds with improved efficacy and reduced side effects.
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its chiral nature allows for the development of enantiomerically pure compounds, which are critical in pharmaceutical applications.
Synthetic Pathways:
- Researchers have developed synthetic routes that utilize this compound as a building block for creating novel drug candidates, particularly in the field of neuropharmacology.
Biological Studies
The biological activity of this compound has been investigated in various biological systems, including its effects on neurotransmitter systems.
Experimental Insights:
- Neurotransmitter Modulation: Preliminary studies suggest that this compound may influence neurotransmitter release, providing insights into its potential use in treating neurological disorders.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical | Potential anticancer agent; enzyme inhibition |
| Fluorine Chemistry | Enhances drug properties; bioisosterism |
| Synthetic Chemistry | Intermediate for drug synthesis |
| Biological Research | Modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In the case of aprepitant synthesis, the compound acts as an intermediate that binds to the NK-1 receptor, inhibiting the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the activation of the receptor, thereby reducing the symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Stereochemical Variations
The target compound is compared below with three analogs (Table 1), highlighting variations in substituents, stereochemistry, and physicochemical properties.
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects
- Fluorine vs. Chlorine : The target compound’s 2-F substituent is smaller and less polarizable than chlorine in CAS 1212998-44-1. Fluorine’s strong electron-withdrawing nature stabilizes the aromatic ring and may reduce metabolic oxidation compared to chlorine .
- Trifluoromethyl (-CF₃) vs.
- Trifluoromethylthio (-SCF₃) : The SCF₃ group in CAS 1270385-18-6 offers greater steric bulk and higher electron-withdrawing capacity than CF₃, which could improve binding affinity in enzyme-active sites .
Stereochemical Considerations
- The (1R,2S) configuration of the target compound contrasts with the (1S,2R) configurations of analogs in CAS 1019534-32-7 and 1212998-44-1. Such stereochemical inversions can drastically alter biological activity; for example, (1R,2S) isomers often exhibit superior receptor binding in chiral environments .
Biological Activity
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including an amino group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C10H12F4N
- Molecular Weight : 237.19 g/mol
- CAS Number : 1213367-63-5
Biological Activity
The biological activity of this compound is primarily influenced by its structural characteristics. The presence of fluorinated moieties enhances lipophilicity and may improve binding interactions with various biological targets.
Preliminary studies indicate that this compound may interact with several key biological pathways:
- Receptor Binding : The fluorinated phenyl group can influence the binding affinity to neurotransmitter receptors, potentially affecting central nervous system activity.
- Antimicrobial Activity : Initial tests suggest that it may exhibit antimicrobial properties, particularly against fungal strains, which is vital for developing new antifungal agents.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:
- Antifungal Activity : A study evaluated the compound's efficacy against Candida albicans, showing a minimum inhibitory concentration (MIC) of 0.8 μg/mL, comparable to established antifungals like fluconazole .
- In Vivo Efficacy : In murine models, administration of the compound at doses of 50 mg/kg resulted in 100% survival in mice infected with C. albicans, indicating significant therapeutic potential .
- Toxicity Assessment : Toxicity studies indicated that the compound was well-tolerated at lower doses, with adverse effects only observed at higher concentrations .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1213841-18-9 | C10H12F3NOS | Contains a trifluoromethylthio group |
| (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1270128-50-1 | C10H11F4NO | Stereoisomer with potential different biological activities |
This table highlights the differences in functional groups and stereochemistry that can affect biological interactions and therapeutic outcomes.
Q & A
Q. What are the optimal synthetic routes for (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination, trifluoromethylation, and stereoselective amination. Key steps include:
- Fluorinated Intermediate Preparation : Use 2-fluoro-3-(trifluoromethyl)phenyl precursors (e.g., via Ullmann coupling or nucleophilic aromatic substitution) .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to achieve the (1R,2S) configuration .
- Amination : Introduce the amino group using reductive amination or Mitsunobu conditions with chiral alcohols .
- Purity Validation : Monitor stereochemical integrity via H NMR coupling constants (e.g., splitting in fluorinated groups) and chiral HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- Chiral Chromatography : Use columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric purity data arising from different analytical methods?
Methodological Answer: Discrepancies between NMR, HPLC, and polarimetry data often stem from:
- Dynamic Exchange : Fluorine’s quadrupolar moment may distort NMR signals. Use low-temperature NMR to reduce exchange effects .
- Column-Specific Interactions : Cross-validate chiral HPLC results with multiple columns (e.g., Chiralcel® OD-H vs. AD-H) .
- Supplementary Techniques : Combine circular dichroism (CD) with X-ray crystallography for absolute configuration confirmation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent Variation : Modify the trifluoromethyl group’s position or replace fluorine with other halogens to assess electronic effects .
- Bioisosteric Replacement : Swap the propan-2-ol moiety with morpholine or piperidine rings to evaluate conformational flexibility .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding affinity with target receptors (e.g., GPCRs) .
Q. How should researchers address contradictory pharmacological data in receptor-binding assays?
Methodological Answer:
- Receptor Orthogonality : Test against related receptors (e.g., bombesin receptor subtypes BRS-3 vs. GRPR) to rule off-target effects .
- Assay Conditions : Standardize buffer pH (7.4), ion concentrations, and temperature to minimize variability .
- Radioligand Displacement : Use H-labeled analogs to measure binding kinetics (K, B) and validate competitive inhibition .
Q. What methodologies are recommended for resolving complex splitting patterns in NMR spectra?
Methodological Answer:
- 2D NMR Techniques : Employ H-C HSQC and H-F HOESY to assign overlapping signals in aromatic/fluorinated regions .
- Simulation Software : Tools like MestReNova or ACD/Labs simulate splitting patterns and verify assignments .
- Decoupling Experiments : Suppress F coupling during H acquisition to simplify multiplet structures .
Q. How can computational methods predict metabolic stability for this compound?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate hepatic clearance and cytochrome P450 interactions .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s BioLuminate .
- Docking Studies : Map potential oxidation sites using CYP3A4 crystal structures (PDB ID: 1TQN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
